molecular formula C29H32N2O5S B11414696 N-mesityl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

N-mesityl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B11414696
M. Wt: 520.6 g/mol
InChI Key: CPJLDZHEWHUCFM-UHFFFAOYSA-N
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Description

2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound featuring a benzothiazepine core with multiple functional groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in disease progression or activate receptors that promote therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
  • **2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE

Uniqueness

Compared to similar compounds, 2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. These attributes contribute to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C29H32N2O5S

Molecular Weight

520.6 g/mol

IUPAC Name

2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C29H32N2O5S/c1-17-11-18(2)28(19(3)12-17)30-26(32)16-31-21-9-7-8-10-24(21)37-25(15-27(31)33)20-13-22(34-4)29(36-6)23(14-20)35-5/h7-14,25H,15-16H2,1-6H3,(H,30,32)

InChI Key

CPJLDZHEWHUCFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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